5-Bromo-4-methylpyridine-2-carboxamide
Overview
Description
5-Bromo-4-methylpyridine-2-carboxamide is an organic compound belonging to the class of pyridine derivatives It is characterized by a bromine atom at the 5th position, a methyl group at the 4th position, and a carboxamide group at the 2nd position of the pyridine ring
Mechanism of Action
Target of Action
This compound is often used as a building block in chemical synthesis , suggesting that it may interact with a variety of molecular targets depending on the specific context of its use.
Action Environment
It is known that the compound should be stored away from fire sources and high temperatures to prevent fire or explosion .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-methylpyridine-2-carboxamide typically involves the bromination of 4-methylpyridine followed by the introduction of the carboxamide group. One common method involves the following steps:
Bromination: 4-Methylpyridine is treated with bromine in the presence of a catalyst such as iron or aluminum bromide to introduce the bromine atom at the 5th position.
Carboxamide Formation: The resulting 5-bromo-4-methylpyridine is then reacted with an appropriate amide-forming reagent, such as ammonia or an amine, to form the carboxamide group at the 2nd position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-methylpyridine-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions to modify the functional groups.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-Bromo-4-methylpyridine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is utilized in the development of novel materials with specific electronic and optical properties.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-methylpyridine-3-carboxamide
- 5-Bromo-2-methylpyridine
- 4-Methylpyridine-2-carboxamide
Uniqueness
5-Bromo-4-methylpyridine-2-carboxamide is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties. The presence of both the bromine atom and the carboxamide group allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial applications.
Biological Activity
5-Bromo-4-methylpyridine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, emphasizing its mechanisms, efficacy against various pathogens, and relevant research findings.
This compound has the molecular formula C7H8BrN2O and is characterized by the presence of a bromine atom and a carboxamide functional group, which contribute to its reactivity and biological interactions.
Antimicrobial Activity
Recent studies have investigated the antibacterial efficacy of this compound against various strains of bacteria, particularly focusing on Extended-Spectrum Beta-Lactamase (ESBL) producing Escherichia coli.
Key Findings:
- The compound demonstrated significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 10 to 50 mg/mL against ESBL-producing strains.
- In vitro tests indicated that at higher concentrations, such as 50 mg/mL, the compound exhibited zones of inhibition measuring up to 15 mm against resistant strains .
Table 1: Antibacterial Activity of this compound
Concentration (mg/mL) | Zone of Inhibition (mm) | MIC (mg/mL) |
---|---|---|
10 | 8 ± 1 | 50 |
20 | 10 ± 1 | 40 |
30 | 12 ± 2 | 30 |
40 | 14 ± 2 | 20 |
50 | 15 ± 2 | 10 |
The mechanism through which this compound exerts its antibacterial effects appears to involve the inhibition of specific bacterial enzymes. Molecular docking studies suggest that the compound interacts with the active sites of beta-lactamase enzymes, preventing the breakdown of beta-lactam antibiotics and enhancing their efficacy against resistant strains .
Study on ESBL-producing E. coli
A detailed investigation was conducted on clinical isolates of ESBL-producing E. coli ST131. The study utilized agar well diffusion methods and broth dilution techniques to assess the antibacterial properties of synthesized derivatives including this compound.
Results:
- The study confirmed that compounds derived from this base structure exhibited potent antibacterial properties.
- Notably, compounds with structural similarities demonstrated varying degrees of effectiveness, with some achieving MIC values as low as 10 mg/mL .
Comparative Analysis
When compared to similar compounds such as 5-Bromo-2-methylpyridine-3-carboxylic acid and 2-Bromo-5-fluoropyridine , the unique combination of bromine and carboxamide groups in This compound enhances its biological activity. This structural distinction is crucial for its binding affinity to target enzymes involved in bacterial resistance mechanisms .
Table 2: Comparison of Biological Activities
Compound | MIC (mg/mL) | Zone of Inhibition (mm) |
---|---|---|
This compound | ≤10 | Up to 15 |
5-Bromo-2-methylpyridine-3-carboxylic acid | ≤20 | Up to 12 |
2-Bromo-5-fluoropyridine | ≤30 | Up to 10 |
Properties
IUPAC Name |
5-bromo-4-methylpyridine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O/c1-4-2-6(7(9)11)10-3-5(4)8/h2-3H,1H3,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSQUFMXVDXGKGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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